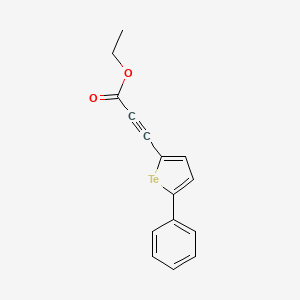![molecular formula C62H40N2 B12633006 N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 922185-01-1](/img/structure/B12633006.png)
N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts reactions to form the rubicene core, followed by coupling reactions to attach the phenylene and phenylaniline groups. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product .
Chemical Reactions Analysis
N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced rubicene derivatives.
Scientific Research Applications
N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced organic materials and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in electronic and photonic applications. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential .
Comparison with Similar Compounds
N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) can be compared to other similar compounds, such as:
N,N’-[Fluorene-9,9-diyldi(4,1-phenylene)]bis(N-phenylaniline): This compound has a fluorene core instead of a rubicene core, leading to different electronic properties and applications.
N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(N-phenylaniline):
The uniqueness of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) lies in its rubicene core, which imparts distinct electronic and structural properties, making it a valuable compound for various advanced applications .
Properties
CAS No. |
922185-01-1 |
|---|---|
Molecular Formula |
C62H40N2 |
Molecular Weight |
813.0 g/mol |
IUPAC Name |
N,N-diphenyl-4-[12-[4-(N-phenylanilino)phenyl]rubicen-5-yl]aniline |
InChI |
InChI=1S/C62H40N2/c1-5-15-45(16-6-1)63(46-17-7-2-8-18-46)49-33-27-41(28-34-49)43-31-37-53-57(39-43)51-23-13-25-55-59(51)61(53)56-26-14-24-52-58-40-44(32-38-54(58)62(55)60(52)56)42-29-35-50(36-30-42)64(47-19-9-3-10-20-47)48-21-11-4-12-22-48/h1-40H |
InChI Key |
HGLZPBLPQJZKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C7C=CC=C8C7=C(C9=C8C=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC5=C16 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


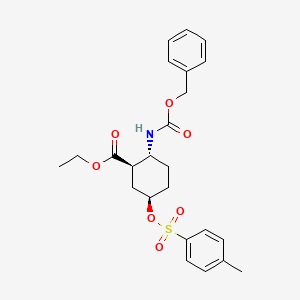
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
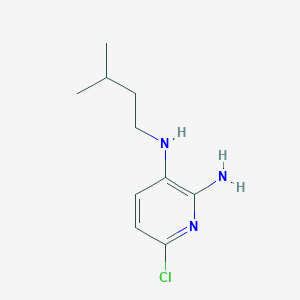

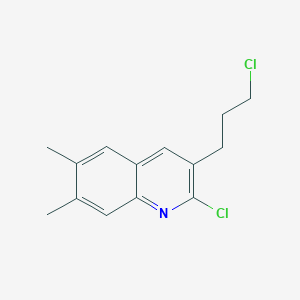
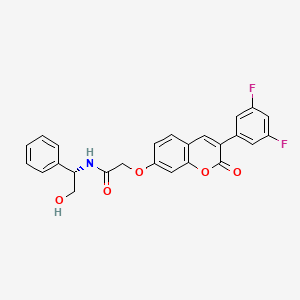
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
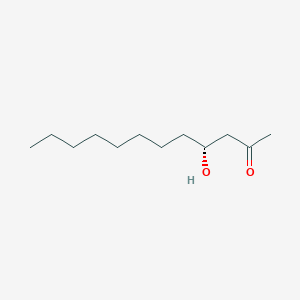
amine](/img/structure/B12632979.png)
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
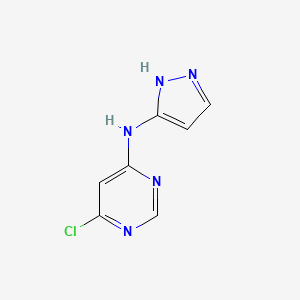
![2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B12632997.png)
